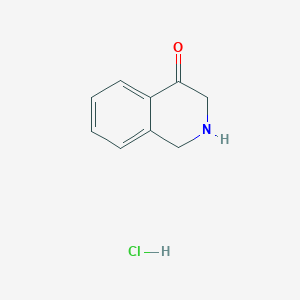

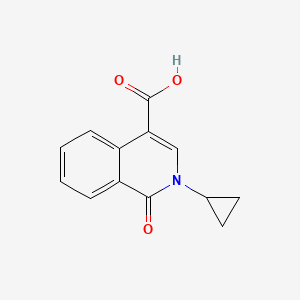

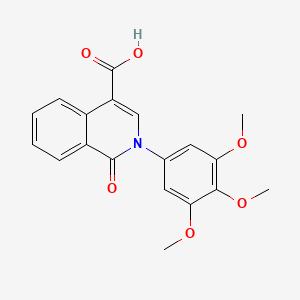

![molecular formula C6H5IN4 B1404030 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1260681-83-1](/img/structure/B1404030.png)

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine

Übersicht

Beschreibung

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is a derivative of 1H-pyrazolo[3,4-b]pyridine . These compounds have been studied extensively due to their wide range of pharmacological properties .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is based on the pyrazolopyridine system . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- Microwave-Assisted Cyclocondensation: 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine can be synthesized using microwave-assisted cyclocondensation. This method provides a simple, one-step, and environmentally friendly approach with good yields (Gálvez et al., 2014).

- Copper and Palladium-Promoted Coupling Reactions: An effective synthesis route involves iododediazonation of aminopyrazolo[3,4-b]pyridines, followed by coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia et al., 2004).

Chemical Synthesis and Functionalization

- Condensation Reactions: 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized through condensation reactions with various reagents, expanding its chemical utility (Joshi et al., 1979).

- Synthesis of Novel Derivatives: Synthesis of novel derivatives like 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is possible, which has shown potential as antibacterial and antioxidant agents (Variya et al., 2019).

- Iodine-Catalyzed Synthesis: The iodine-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives offers a novel approach to creating highly substituted compounds (Li Zhen-hua, 2011).

Biomedical Research and Drug Discovery

- Kinase-Focused Library Development: The pyrazolo[3,4-b]pyridine scaffold is useful in drug-discovery, particularly for ATP competitive binding to kinase enzymes (Smyth et al., 2010).

- Antitumor and Antimicrobial Activities: Pyrazolo[3,4-b]pyridine derivatives have shown promise in antitumor and antimicrobial activities. Their synthesis via microwave irradiation and multi-component reactions has been explored (El-Borai et al., 2012).

- Anticancer Agent Development: Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents (Chavva et al., 2013).

Zukünftige Richtungen

The future directions for the research and development of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine and its derivatives are promising. They present potential substrates for the development of drugs for the treatment of various diseases, including central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Eigenschaften

IUPAC Name |

3-iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOKNYCMLGEQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857650 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine | |

CAS RN |

1260681-83-1 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)

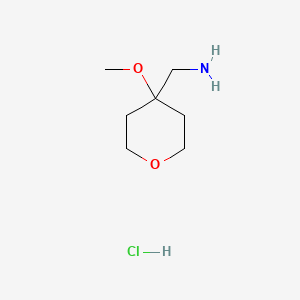

![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)

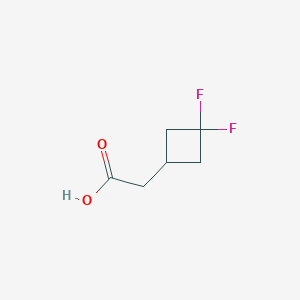

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)

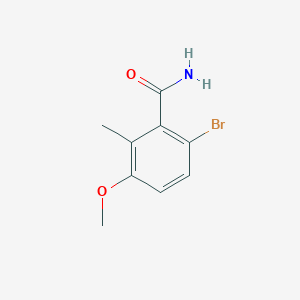

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)